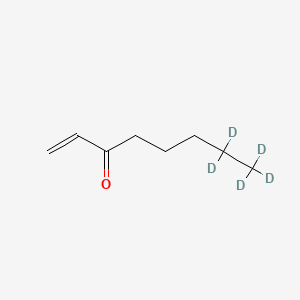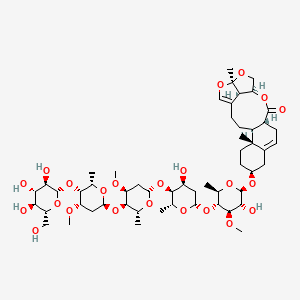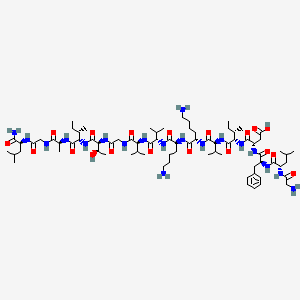
Aurein 2.4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurein 2.4 is an amphipathic alpha-helical antimicrobial peptide produced by the Green and Golden Bell Frog (Litoria aurea). This peptide exhibits significant antibacterial and anticancer activities. It is known for its ability to inhibit neuronal nitric oxide synthase (nNOS) and has a molecular formula of C77H133N19O19 with a molecular weight of 1629.03.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aurein 2.4 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection, coupling, and washing steps to ensure the purity of the peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to minimize side reactions and maximize the purity of the final product. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Aurein 2.4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and specificity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds in the peptide, enhancing its stability.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds, which can be useful in studying the peptide’s structure and function.
Substitution: Amino acid substitution can be achieved using various reagents and conditions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. For example, oxidation can lead to the formation of disulfide-bonded peptides, while substitution can result in peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Aurein 2.4 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, structure, and function.
Biology: this compound is studied for its antimicrobial properties, making it a potential candidate for developing new antibiotics.
Medicine: The peptide’s anticancer activity is of significant interest, and it is being investigated for its potential use in cancer therapy.
Industry: this compound is used in the development of antimicrobial coatings and materials
Mecanismo De Acción
Aurein 2.4 exerts its effects by disrupting the membrane functions of bacteria and cancer cells. Its amphipathic alpha-helical structure allows it to insert into cell membranes, causing membrane depolarization and permeabilization. This leads to cell lysis and death. Additionally, this compound inhibits neuronal nitric oxide synthase (nNOS) by binding to calcium/calmodulin, blocking calmodulin attachment to nNOS .
Comparación Con Compuestos Similares
Similar Compounds
Aurein 1.2: Another peptide from the same family, known for its antimicrobial and anticancer properties.
Aurein 2.2: Similar to Aurein 2.4, with antimicrobial activity against Gram-positive bacteria.
Aurein 2.3: Exhibits similar properties but with different amino acid sequences
Uniqueness of this compound
This compound is unique due to its specific amino acid sequence and its ability to inhibit nNOS. This makes it a valuable compound for research in antimicrobial and anticancer therapies .
Propiedades
Fórmula molecular |
C77H133N19O19 |
|---|---|
Peso molecular |
1629.0 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C77H133N19O19/c1-17-44(13)62(75(113)84-46(15)66(104)82-37-56(99)85-51(65(81)103)32-39(3)4)96-77(115)64(47(16)97)91-57(100)38-83-72(110)59(41(7)8)93-74(112)61(43(11)12)92-68(106)50(29-23-25-31-79)87-67(105)49(28-22-24-30-78)88-73(111)60(42(9)10)94-76(114)63(45(14)18-2)95-71(109)54(35-58(101)102)90-70(108)53(34-48-26-20-19-21-27-48)89-69(107)52(33-40(5)6)86-55(98)36-80/h19-21,26-27,39-47,49-54,59-64,97H,17-18,22-25,28-38,78-80H2,1-16H3,(H2,81,103)(H,82,104)(H,83,110)(H,84,113)(H,85,99)(H,86,98)(H,87,105)(H,88,111)(H,89,107)(H,90,108)(H,91,100)(H,92,106)(H,93,112)(H,94,114)(H,95,109)(H,96,115)(H,101,102)/t44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-,64-/m0/s1 |
Clave InChI |
AWLFEHLQVFBEBV-NIMRFFIPSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



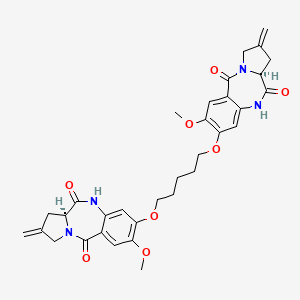
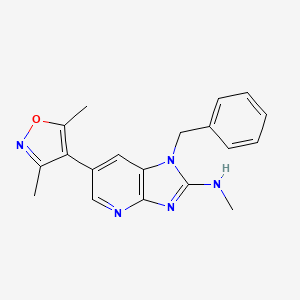


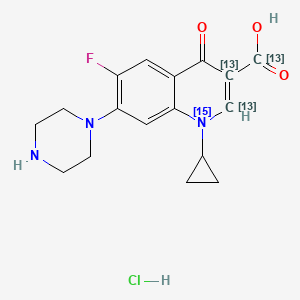

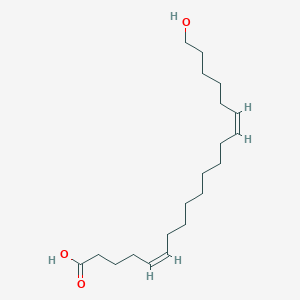
![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)
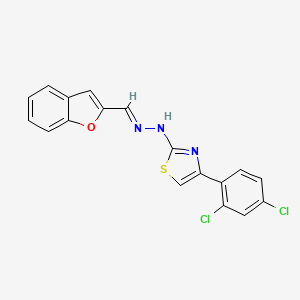
![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)
